molecular formula C10H14ClNO2S B13487866 Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride

Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride

Cat. No.: B13487866
M. Wt: 247.74 g/mol
InChI Key: RYDFRRUWUFHVLN-UHFFFAOYSA-N
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Description

Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the esterification of thiophene-2-carboxylic acid followed by the introduction of the pyrrolidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The thiophene ring can also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with biological molecules.

Comparison with Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may have different substituents.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different aromatic or aliphatic groups attached.

Uniqueness: Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is unique due to the combination of the thiophene and pyrrolidine rings, which can provide a distinct set of chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

methyl 5-pyrrolidin-2-ylthiophene-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-4-8(14-9)7-3-2-6-11-7;/h4-5,7,11H,2-3,6H2,1H3;1H

InChI Key

RYDFRRUWUFHVLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C2CCCN2.Cl

Origin of Product

United States

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